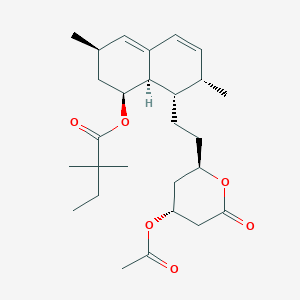

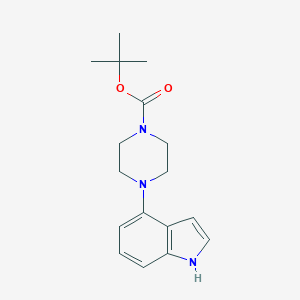

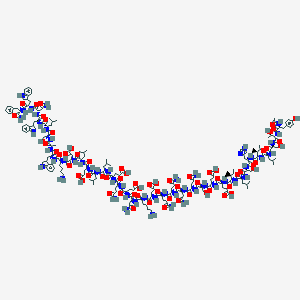

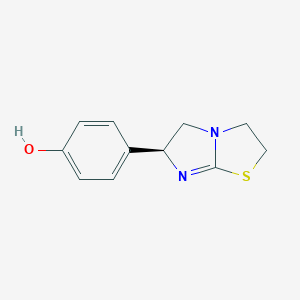

![molecular formula C11H15NO4S B029768 [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester CAS No. 146698-94-4](/img/structure/B29768.png)

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of sulfonamide derivatives, including compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester," have been a subject of interest due to their diverse chemical and biological properties. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules and materials with unique properties.

Synthesis Analysis

The synthesis of compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often involves Heck-mediated reactions or direct sulfonation followed by esterification or amidation. For example, a Heck-mediated synthesis has been employed to create [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, demonstrating the versatility of palladium-catalyzed coupling reactions in synthesizing complex molecules (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an alkyl or aryl group, which significantly influences their physical and chemical properties. Techniques such as IR, NMR, and mass spectroscopy are commonly used to confirm the structures of synthesized compounds, ensuring the desired modifications on the molecular scaffold have been achieved (Gein et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often exploit the reactivity of the sulfonamide group. These compounds participate in various chemical transformations, including cyclization reactions, which are pivotal in synthesizing heterocyclic compounds. The ability to undergo such reactions highlights their utility in organic synthesis (Takahashi et al., 1985).

Applications De Recherche Scientifique

Synthesis Techniques

One study discusses the Heck-mediated synthesis, which includes the use of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester or its derivatives in the synthesis of naphtho[2,1-f]isoquinolines. This process involves a Heck coupling reaction, indicating the compound's role in facilitating complex chemical syntheses (Pampín et al., 2003).

Building Blocks for Pharmaceutical Compounds

Another study highlights the use of compounds similar to [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester as building blocks for renin inhibitors, which are significant in pharmaceutical applications. The study specifically mentions the enantioselective hydrolysis of related compounds for generating these building blocks (Doswald et al., 1994).

Preparation of Derivatives

In the synthesis of 1-Phenylsulfonylcyclopropanecarboxylic Acid Derivatives, compounds like [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester are used. These derivatives have potential applications in various chemical and pharmaceutical processes (Takahashi et al., 1985).

Chemical Reactions and Transformations

Several studies illustrate the role of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester or related compounds in chemical reactions. For instance, its involvement in reactions leading to analgesic and anti-inflammatory agents, indicating its utility in the development of new pharmaceuticals (Gokulan et al., 2012).

Catalytic Systems

The compound is also involved in catalytic systems, as shown in the additive-free catalytic hydrogenation of esters to alcohols. This research demonstrates the compound’s application in improving efficiency and selectivity in catalytic processes (Yuwen et al., 2017).

Propriétés

IUPAC Name |

benzyl N-(2-methylsulfonylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZPEWCCUWBQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.